![molecular formula C22H19ClN6O3S B2957569 2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide CAS No. 852154-74-6](/img/structure/B2957569.png)

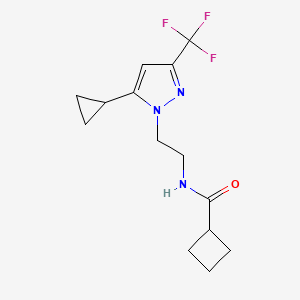

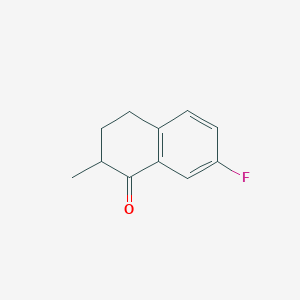

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C22H19ClN6O3S and its molecular weight is 482.94. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

A study conducted by Majithiya and Bheshdadia (2022) investigated the antimicrobial activity of various pyrimidine-triazole derivatives, which are structurally related to the compound . These derivatives demonstrated significant antimicrobial properties against selected bacterial and fungal strains. This suggests potential applications of similar compounds in combating microbial infections Majithiya & Bheshdadia, 2022.

Antitumor Activity

Hafez and El-Gazzar (2017) synthesized novel derivatives of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine, which are structurally related to the compound . These compounds displayed potent anticancer activity against various human cancer cell lines, indicating the potential of similar compounds for antitumor applications Hafez & El-Gazzar, 2017.

Pharmacological Evaluation

A study by Siddiqui et al. (2014) focused on the synthesis of N-substituted oxadiazole derivatives, which bear resemblance to the compound . These compounds were identified as potential antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme, highlighting their potential in pharmacological applications Siddiqui et al., 2014.

Antiviral Properties

The study by Jones et al. (1988) involved the synthesis of compounds structurally similar to the compound , demonstrating antiviral properties, particularly as inhibitors of herpes simplex virus type 1 and varicella-zoster virus. This suggests potential antiviral applications for similar compounds Jones et al., 1988.

Mechanism of Action

Target of Action

It’s known that the compound has significant effects in the context of rheumatoid arthritis .

Mode of Action

F0648-0816 has been shown to inhibit Stat3 phosphorylation and nuclear translocation . This suggests that the compound may act by modulating the activity of Stat3, a transcription factor involved in many cellular processes such as cell growth and apoptosis.

Result of Action

In the context of rheumatoid arthritis, treatment with F0648-0816 significantly inhibited arthritis development in a collagen-induced arthritis (CIA) model . This suggests that the compound has potent anti-inflammatory effects.

Biochemical Analysis

Biochemical Properties

F0648-0816 plays a crucial role in biochemical reactions, particularly in the context of rheumatoid arthritis . It interacts with various enzymes and proteins, notably the signal transducer and activator of transcription 3 (Stat3) . The nature of these interactions involves the inhibition of Stat3 dimerization, which is essential for its activation .

Cellular Effects

F0648-0816 exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of Stat3, a protein that plays a key role in cell signaling pathways, gene expression, and cellular metabolism . By blocking Stat3 activation, F0648-0816 can potentially modulate these cellular processes .

Molecular Mechanism

The molecular mechanism of action of F0648-0816 involves its interaction with Stat3. F0648-0816 blocks the protein-protein interactions required for Stat3 dimerization, thereby inhibiting its activation . This results in the downregulation of IL-6 and RANKL expression, both of which are targets of Stat3 .

Dosage Effects in Animal Models

In animal models, F0648-0816 has shown significant anti-arthritis effects

Properties

IUPAC Name |

2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN6O3S/c1-13-3-2-4-15(9-13)24-20(31)12-33-22-28-27-18(10-16-11-19(30)26-21(32)25-16)29(22)17-7-5-14(23)6-8-17/h2-9,11H,10,12H2,1H3,(H,24,31)(H2,25,26,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTFZBBQLWNCTCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)CC4=CC(=O)NC(=O)N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(1-cyanocyclohexyl)carbamoyl]methyl 2-{5H,6H,7H-indeno[5,6-b]furan-3-yl}acetate](/img/structure/B2957489.png)

![Furan-2-yl(4-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazin-1-yl)methanone](/img/structure/B2957491.png)

![4-isopropyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2957492.png)

![N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-[(2-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2957496.png)

![2-[(4-Methylbenzyl)sulfanyl]-3-(2-thienyl)-1,4-diazaspiro[4.5]deca-1,3-diene](/img/structure/B2957499.png)

![2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)butanamide](/img/structure/B2957502.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2957508.png)